molecular formula C18H14N2O2S B584349 2-[[5-[(2-Hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol CAS No. 952181-73-6

2-[[5-[(2-Hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol

Cat. No. B584349
CAS RN: 952181-73-6
M. Wt: 322.382
InChI Key: YNVMWKVWDKSFFV-SURMZNAYSA-N
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Description

The compound “2-[[5-[(2-Hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol” is a Schiff-base complex . It has been characterized by elemental analyses, UV–VIS and IR spectroscopy, and single crystal X-ray determination . The structure comprises two independent and similar molecules .


Synthesis Analysis

This Schiff-base complex has been synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . It was characterized using ultraviolet–visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC–MS) .


Molecular Structure Analysis

In each molecule, C13H11NO2, adopt an E configuration about the azomethine C–N double bond . The complex crystallized in the triclinic space group P-1 . Two benzene rings and azomethine group are practically coplanar, as a result of intramolecular hydrogen bonds involving the hydroxy O atom and azomethine N atom . Also, the hydroxy group of the molecule is the presence intermolecular O–H···O hydrogen bonds with the hydroxy group of the other molecule .


Chemical Reactions Analysis

Schiff base complexes have been playing an important role in the development of coordination chemistry related to catalysis and enzymatic reactions . Some complexes containing nitrogen and oxygen donor atoms in the complexes are effective as stereospecific catalysts for oxidation, reduction, hydrolysis, biological activity, and other transformations of organic and inorganic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its molecular structure. The presence of intramolecular hydrogen bonds involving the hydroxy O atom and azomethine N atom suggests that the compound may have certain polar characteristics . The E configuration about the azomethine C–N double bond and the coplanarity of the two benzene rings and azomethine group suggest a certain degree of conjugation and planarity in the molecule .

Scientific Research Applications

Corrosion Inhibition

Schiff base compounds, including those similar to the queried chemical, have been explored for their inhibitive properties against corrosion. A study revealed that compounds like N-(thiophen-2-ylmethylene)pyridin-2-amine showed remarkably high inhibitor efficiency (97%) for mild steel in acidic solutions, hinting at the potential application of related compounds in protecting metals from corrosion (Leçe et al., 2008).

Radiopharmaceutical Development

Imino salicylidene-based bifunctional chelators, structurally related to the queried chemical, have been developed to serve as multipurpose ligand systems. These chelators were examined for their potential in radiopharmaceutical development, demonstrating specific quantum yields and suitability for this application through synthesis, in vitro cell testing, photoluminescence, and structural analysis (Brink et al., 2018).

Molecular Structure Analysis

The structural characteristics of compounds similar to the queried chemical have been the subject of extensive research. For instance, the structure of 3-([5-(t-butyl)-2-hydroxyphenyl]iminomethyl)[1,1′-biphenyl]-4-ol was meticulously analyzed using NMR and X-ray techniques, revealing its preference for a phenol form in solution and a quinone arrangement in solid-state (Sridharan et al., 2004).

Synthesis and Physical Characterization

The synthesis and physical characterization of compounds structurally related to the queried chemical have been conducted, offering insights into their molecular properties. For example, the synthesis of 2-((E)-1-(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol was proposed, accompanied by computational calculations to elucidate its physical characteristics (Jarrahpour et al., 2006).

Biological Activity Analysis

The biological activities of Schiff base compounds, including their cytotoxic, antitumor, and antibacterial effects, have been extensively studied. Compounds with structures resembling the queried chemical have demonstrated significant activity against specific bacteria and in protecting DNA against hydroxyl free radicals (Shabbir et al., 2017).

Mechanism of Action

The synthesized compound was screened against selected microbes to establish their potential antimicrobial activity . By comparing the binding affinity of the studied compound and the standard drug (ampicillin), the studied compound docked against bacterial protein showed a high binding affinity for E. coli 6.6 kcal/mol and makes it effective as an antibacterial agent for E. coli .

Future Directions

The antibacterial potential of this compound suggests that it could be further explored for its potential use in the development of new drugs . Its effectiveness as an antibacterial agent for E. coli suggests that it could be particularly useful in the treatment of infections caused by this bacterium .

properties

IUPAC Name

2-[[5-[(2-hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-17-7-3-1-5-15(17)19-11-13-9-10-14(23-13)12-20-16-6-2-4-8-18(16)22/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJIOVOWEUNXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=C(S2)C=NC3=CC=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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